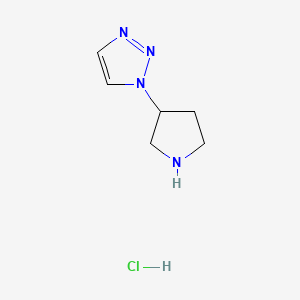

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride

説明

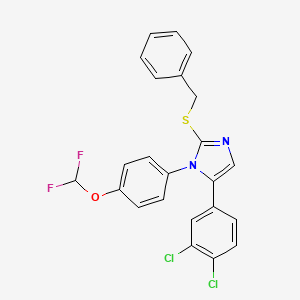

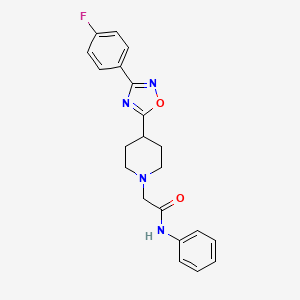

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,3-triazole ring is another common structure in medicinal chemistry, known for its stability and versatility.

Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrrolidine and its derivatives can undergo a variety of chemical reactions, including ring-opening reactions, functionalization reactions, and more . The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride” would depend on the specific structure of the compound. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .科学的研究の応用

Synthesis and Derivative Formation

The chemical compound "1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride" is related to a class of compounds with significant applications in scientific research due to their structural uniqueness and potential for various chemical transformations. One such related study involves the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing a 1,2,4-triazole Ring, highlighting the importance of triazole scaffolds in biological activities. The study presented a method involving the epoxide ring opening followed by methylation and de-protection to yield a triazole hydrochloride salt precursor. This precursor underwent further reactions to produce a library of 14 N-substituted pyrrolidine derivatives, demonstrating the versatility of triazole-containing compounds in synthesizing novel derivatives with potential biological applications (Prasad et al., 2021).

Crystal Structure and Reactivity

Another study focused on Polysubstituted pyrrolidines linked to 1,2,3-triazoles, where novel pyrrolidine derivatives linked to 1,2,3-triazole were synthesized and characterized for their structural and reactivity properties. The study involved click chemistry, yielding compounds with significant yields. These compounds were characterized using various techniques, including X-ray diffraction, to determine their stereochemistry. Density functional theory was applied to optimize the geometry and estimate global reactivity parameters, indicating variations in reactivity among the synthesized compounds. Additionally, the compounds exhibited in vitro anti-proliferative activities against human prostate cancer cells, suggesting potential therapeutic applications (Ince et al., 2020).

Transannulation and Fungicidal Activity

Transannulation of 1,2,3-triazoles with terminal alkynes into pyrroles, as reported in a study, presents a method for synthesizing 1,2,4-trisubstituted pyrroles. This reaction, facilitated by a rhodium catalyst, underscores the potential of triazole compounds in generating pyrroles, which are valuable in medicinal chemistry and material science (Chattopadhyay & Gevorgyan, 2011). Moreover, the design and synthesis of 1,2,4-Triazole Derivatives containing oxime ether and phenoxyl pyridinyl moiety demonstrated their fungicidal activities against several phytopathogens, highlighting the role of triazole derivatives in developing new agrochemicals (Bai et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

1-pyrrolidin-3-yltriazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-2-7-5-6(1)10-4-3-8-9-10;/h3-4,6-7H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNLWZODFWQDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2986043.png)

![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)

![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)

![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)